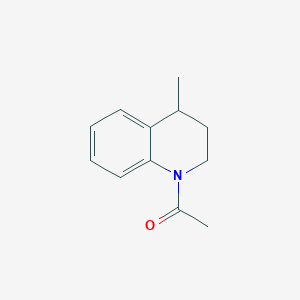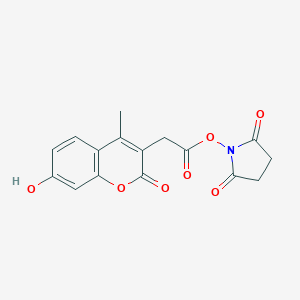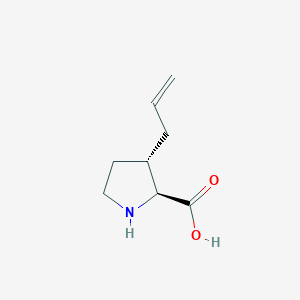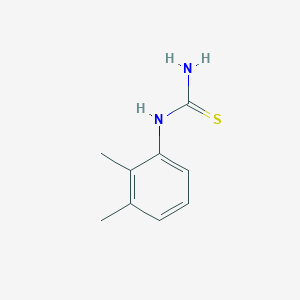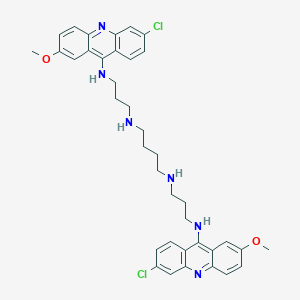
Acridine homodimer
Descripción general
Descripción
Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is a chemical compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and spermine, a polyamine involved in cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with spermine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . The process can be summarized as follows:
- Dissolve 6,9-dichloro-2-methoxyacridine in a suitable solvent.
- Add spermine to the solution.
- Heat the mixture to the required temperature.
- Isolate and purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the acridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the spermine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA intercalator, which can bind to DNA and affect its function.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine involves its ability to intercalate into DNA. This means it can insert itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects such as anticancer activity. The compound may also interact with specific proteins and enzymes, further influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.
Quinacrine: A related compound used as an antimalarial and for other therapeutic purposes.
Uniqueness
Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is unique due to its combination of the acridine moiety with the polyamine spermine. This structure provides it with distinct properties, such as enhanced DNA binding affinity and potential therapeutic applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKIHZILXGGHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206206 | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57576-49-5 | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC219743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


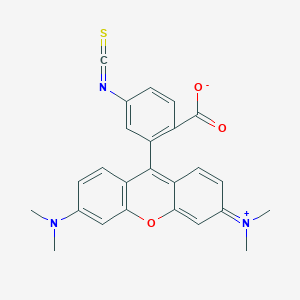


![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)

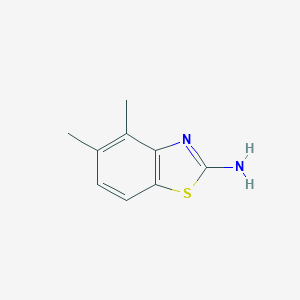
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)

